

# **Application Notes and Protocols for In Vivo Studies with AMG 509 (Xaluritamig)**

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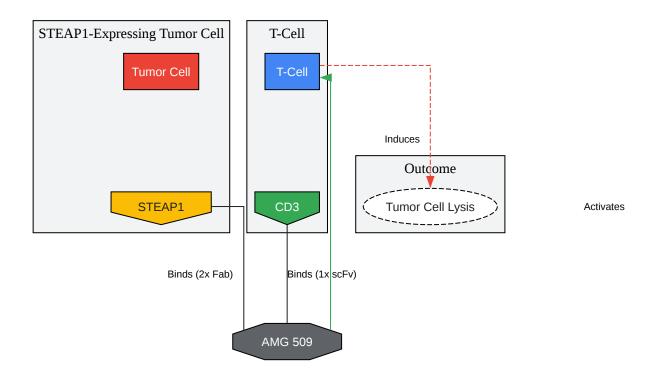
Audience: Researchers, scientists, and drug development professionals.

Introduction: AMG 509, also known as Xaluritamig, is a bispecific T-cell engager (TCE) antibody designed for cancer immunotherapy.[1][2][3] It targets the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1), a cell surface antigen highly expressed in prostate cancer, and the CD3 receptor on T-cells.[1][4] The unique "2+1" format of AMG 509, featuring two anti-STEAP1 antigen-binding fragments (Fab) and one anti-CD3 single-chain variable fragment (scFv), enhances its avidity for STEAP1-expressing tumor cells.[5][6] This design facilitates the formation of an immunological synapse between the cancer cell and the T-cell, leading to T-cell activation and subsequent lysis of the tumor cell.[3][4] These application notes provide a comprehensive guide to designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of AMG 509.

## **Mechanism of Action: Signaling Pathway**

AMG 509 acts as a bridge between a T-cell and a STEAP1-expressing cancer cell. This engagement triggers a signaling cascade within the T-cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cancer cell.





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Caption: AMG 509 bridges T-cells and tumor cells, inducing targeted cell lysis.

## **Preclinical Data Summary**

Quantitative data from preclinical studies are crucial for designing robust in vivo experiments. The following tables summarize the in vitro potency and in vivo efficacy of AMG 509.

Table 1: In Vitro T-Cell Redirected Lysis of STEAP1-Expressing Cancer Cell Lines by AMG 509



Cell Line	Cancer Type	STEAP1 Expression (ABS/cell)	EC50 (pM)
22RV1-STEAP1	Prostate Cancer	High	~1
SK-N-MC	Ewing Sarcoma	Moderate	~10
ES-7	Ewing Sarcoma	Moderate	~9
C4-2B	Prostate Cancer	168,500	<50
LNCaP	Prostate Cancer	11,200	~100

Data compiled from publicly available preclinical data.[5][6]

Table 2: In Vivo Efficacy of AMG 509 in Xenograft Mouse Models

Animal Model	Tumor Cell Line	AMG 509 Dose (mg/kg)	Outcome
NOD/SCID Mice	22RV1-STEAP1	0.01	98% tumor growth inhibition
NOD/SCID Mice	22RV1-STEAP1	0.1	60% tumor regression
NOD/SCID Mice	22RV1-STEAP1	1.0	55% tumor regression
NOD/SCID Mice	ES-7 (Ewing Sarcoma)	0.01	80% tumor growth inhibition
NOD/SCID Mice	ES-7 (Ewing Sarcoma)	0.1	83% tumor regression
NOD/SCID Mice	ES-7 (Ewing Sarcoma)	1.0	33% tumor regression

Data based on studies in xenograft models with engrafted human T-cells.[6]

Table 3: Exploratory Pharmacokinetic (PK) Parameters of AMG 509 in Cynomolgus Monkeys



Parameter	Value
Cmax	> 400-fold median EC50
Cmin	> 14-fold median EC50
Mean Terminal Half-life	~3 to 4 days

Data from exploratory PK/toxicity studies.[3][6]

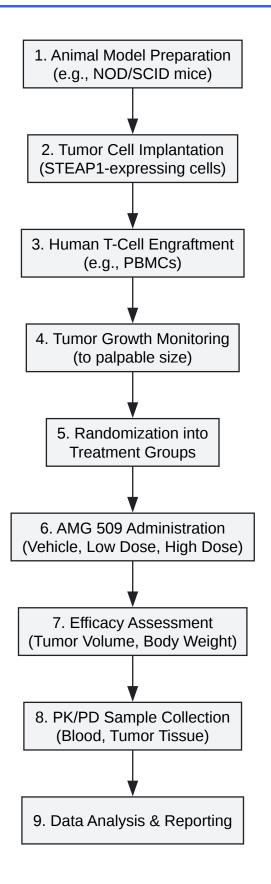
## **Experimental Design and Protocols**

A well-structured experimental design is paramount for obtaining reproducible and translatable in vivo data.

### **Overall Experimental Workflow**

The following diagram outlines a typical workflow for an in vivo efficacy study of AMG 509.





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Caption: Standard workflow for an in vivo efficacy study of AMG 509.



# Protocol 1: Xenograft Model Establishment and T-Cell Engraftment

This protocol describes the establishment of a human prostate cancer xenograft model in immunodeficient mice, followed by the engraftment of human T-cells.

#### Materials:

- 6-8 week old male immunodeficient mice (e.g., NOD/SCID or NSG).
- STEAP1-expressing prostate cancer cells (e.g., 22RV1-STEAP1).
- Matrigel or similar basement membrane matrix.
- Sterile PBS and cell culture medium.
- Human Peripheral Blood Mononuclear Cells (PBMCs).
- Standard animal handling and injection equipment.

#### Methodology:

- Tumor Cell Preparation: Culture STEAP1-expressing cancer cells under standard conditions.
  On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and
  Matrigel at a concentration of 5-10 x 10<sup>6</sup> cells per 100 μL.
- Tumor Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Human T-Cell Engraftment: Once tumors reach a predetermined size (e.g., 100-150 mm³), inject human PBMCs (e.g., 10 x 10<sup>6</sup> cells per mouse) intravenously or intraperitoneally. This step is critical as AMG 509 requires human T-cells for its mechanism of action.
- Randomization: A few days post-PBMC injection, randomize animals into treatment and control groups based on tumor volume.



### **Protocol 2: AMG 509 Administration and Dosing**

This protocol outlines the preparation and administration of AMG 509.

#### Materials:

- Lyophilized or liquid stock of AMG 509.
- Sterile, preservative-free vehicle (e.g., PBS or formulation buffer).
- Appropriate syringes and needles for the chosen route of administration.

#### Methodology:

- Reconstitution and Dilution: Reconstitute and/or dilute AMG 509 to the desired final concentrations using the specified sterile vehicle. Prepare fresh dilutions for each administration day.
- Route of Administration: The route of administration should be consistent with preclinical data, typically intravenous (IV) or intraperitoneal (IP).[7]
- Dosing Schedule: Based on preclinical efficacy studies, a typical dosing schedule might be once or twice weekly.[6][8] Doses ranging from 0.01 to 1.0 mg/kg have shown anti-tumor activity in mouse models.[6]
- Administration: Administer the prepared AMG 509 solution or vehicle control to the respective animal groups. Record the date, time, dose, and volume administered for each animal.

# Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

This protocol details the collection of samples for PK and PD assessment to understand drug exposure and biological activity.

#### Materials:

Blood collection tubes (e.g., EDTA-coated).



- · Centrifuge.
- Tissue lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Equipment for flow cytometry and/or immunohistochemistry (IHC).

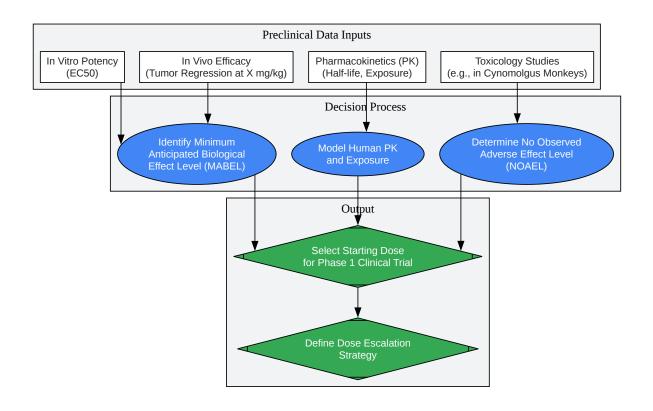
#### Methodology:

- PK Sample Collection:
  - Collect blood samples via submandibular or saphenous vein bleeding at predetermined time points post-dose (e.g., 1, 6, 24, 48, 96, and 168 hours).
  - Process blood to plasma by centrifugation and store at -80°C until analysis by a validated method, such as ELISA or LC-MS/MS.[9]
- PD Sample Collection (Tumor Tissue):
  - At the end of the study, euthanize animals and excise tumors.
  - For flow cytometry, process a portion of the tumor into a single-cell suspension to analyze
    T-cell infiltration (e.g., CD3+, CD8+, CD4+) and activation markers (e.g., CD25, CD69).[5]
  - For IHC, fix a portion of the tumor in formalin and embed in paraffin to visualize immune cell infiltration and markers of apoptosis.
  - For Western Blotting, snap-freeze a portion of the tumor in liquid nitrogen and store at
    -80°C. Homogenize the tissue in lysis buffer to analyze protein expression levels.[9]

## **Logical Framework for Dose Selection**

The selection of doses for in vivo studies and subsequent clinical trials is a critical process based on the integration of preclinical data.





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Caption: Logic for translating preclinical data to clinical dose selection.

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